Tebanicline dihydrochloride
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Overview
Description
It was designed as a less toxic analog of the potent poison dart frog-derived compound epibatidine, which is about 200 times stronger than morphine as an analgesic but produces extremely dangerous toxic side effects . Tebanicline dihydrochloride acts as a partial agonist at neuronal nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes .
Preparation Methods
The synthesis of tebanicline dihydrochloride involves several steps, starting with the preparation of the azetidine ring, followed by the introduction of the methoxy group and the chloropyridine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
Tebanicline dihydrochloride undergoes various chemical reactions, including:
Oxidation: Tebanicline can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in tebanicline.
Substitution: Tebanicline can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tebanicline dihydrochloride has several scientific research applications, including:
Chemistry: Used as a ligand in studies of nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neuronal signaling and pain pathways.
Mechanism of Action
Tebanicline dihydrochloride exerts its effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors. It binds to both the α3β4 and the α4β2 subtypes, leading to the activation of these receptors and modulation of neuronal signaling. This results in analgesic effects, particularly in models of neuropathic pain .
Comparison with Similar Compounds
Tebanicline dihydrochloride is similar to other nicotinic acetylcholine receptor agonists, such as:
Epibatidine: A potent analgesic derived from poison dart frogs, but with high toxicity.
ABT-418: Another nicotinic receptor agonist with potential analgesic effects.
Varenicline: A partial agonist at α4β2 nicotinic receptors, used for smoking cessation.
This compound is unique in its balance of potent analgesic effects and reduced toxicity compared to epibatidine .
Properties
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMFFIXATGBQGR-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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